molecular formula C21H21N5 B14967724 1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14967724
M. Wt: 343.4 g/mol
InChI Key: OZKMFKKJWAQFKT-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a 4-methylphenyl substituent at the 1-position of the pyrazole ring and a 4-isopropylphenylamine group at the 4-position of the pyrimidine ring.

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H21N5/c1-14(2)16-6-8-17(9-7-16)25-20-19-12-24-26(21(19)23-13-22-20)18-10-4-15(3)5-11-18/h4-14H,1-3H3,(H,22,23,25)

InChI Key

OZKMFKKJWAQFKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using strong acids or bases as catalysts.

    Substitution Reactions: Introduction of the 4-methylphenyl and 4-(propan-2-yl)phenyl groups can be done through substitution reactions, often using reagents like halides or organometallic compounds.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for cost-effectiveness and yield are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name 1-Position Substituent 4-Position Substituent Key Properties References
Target Compound 4-Methylphenyl 4-Isopropylphenylamine Moderate solubility in polar solvents; selective kinase inhibition
1-(2,4-Dimethylphenyl)-N-(4-Methylbenzyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine 2,4-Dimethylphenyl 4-Methylbenzylamine Enhanced lipophilicity; reduced aqueous solubility
1-(4-Chlorophenyl)-N-(4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine 4-Chlorophenyl 4-Methylphenylamine Increased halogen-mediated target binding; higher cytotoxicity
1-(3-Chlorophenyl)-N-Benzyl-N-(Propan-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine 3-Chlorophenyl N-Benzyl-N-isopropylamine Improved CNS penetration due to benzyl group
1-(4-Fluorophenyl)-5-[(4-Methylphenyl)Methyl]Pyrazolo[3,4-d]Pyrimidin-4-One 4-Fluorophenyl 4-Methylbenzyl (ketone at C4) Reduced basicity; altered metabolic stability

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Halogen substituents (e.g., 4-chlorophenyl) enhance target affinity via hydrophobic and halogen-bonding interactions but may reduce solubility .
  • Alkyl/Aryl Groups : Bulky substituents like isopropyl (target compound) or benzyl () improve selectivity for kinase targets but may limit bioavailability .
  • Core Modifications : Replacement of the amine at C4 with a ketone (e.g., ) reduces basicity, altering pharmacokinetic profiles .

Key Findings :

  • The target compound exhibits moderate kinase inhibition but lacks the potency of specialized analogs like 1NA-PP1, which achieves sub-20 nM activity for PKC isoforms .
  • Hybrid structures (e.g., thienopyrimidine-pyrazolopyrimidine in ) demonstrate broad-spectrum antiviral activity, suggesting scaffold versatility .
  • Piperidine- or morpholine-containing derivatives (e.g., ) show enhanced pharmacokinetic properties, including blood-brain barrier penetration .

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